molecular formula C23H25ClN4O3 B2764328 4-(4-acetylphenyl)-N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide CAS No. 887466-34-4

4-(4-acetylphenyl)-N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide

Cat. No.: B2764328
CAS No.: 887466-34-4
M. Wt: 440.93
InChI Key: DBJOPCUMZOQQQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-acetylphenyl)-N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide is a useful research compound. Its molecular formula is C23H25ClN4O3 and its molecular weight is 440.93. The purity is usually 95%.
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Scientific Research Applications

Molecular Interactions and Pharmacophore Models

Research has delved into the molecular interactions of closely related antagonists with cannabinoid receptors, providing insights into their binding mechanisms and aiding in the development of pharmacophore models. For instance, studies on the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) with the CB1 cannabinoid receptor have elucidated its conformational preferences and binding interactions, contributing to the understanding of receptor-ligand dynamics (J. Shim et al., 2002).

Synthesis and Chemical Transformation

The synthesis and transformation of compounds structurally related to "4-(4-acetylphenyl)-N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide" have been extensively studied. For example, the efficient synthesis of novel 5,7-diarylpyrido[4,3-d]pyrimidines showcases the diverse chemical transformations applicable to similar compounds, highlighting their potential in creating novel therapeutics and research tools (V. Vijayakumar et al., 2014).

Antimicrobial Activity

Some derivatives exhibit promising antimicrobial activities, suggesting potential applications in developing new antimicrobial agents. Research into new Pyridothienopyrimidines and Pyridothienotriazines derived from similar compounds has demonstrated significant antimicrobial properties, indicating their utility in addressing drug-resistant microbial infections (A. Abdel-rahman et al., 2002).

Enantioselective Synthesis

The enantioselective synthesis of related compounds, such as CGRP receptor inhibitors, illustrates the importance of stereochemistry in enhancing the activity and specificity of pharmaceutical agents. The development of a convergent, stereoselective synthesis for a potent CGRP receptor antagonist demonstrates the capabilities and challenges in producing enantiomerically pure compounds for therapeutic use (Reginald O. Cann et al., 2012).

Anti-Acetylcholinesterase Activity

Compounds with similar structures have been evaluated for their anti-acetylcholinesterase (anti-AChE) activity, offering potential therapeutic avenues for conditions like Alzheimer's disease. The synthesis and evaluation of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives for anti-AChE activity underscore the therapeutic potential of such compounds in neurodegenerative disorders (H. Sugimoto et al., 1990).

Properties

IUPAC Name

4-(4-acetylphenyl)-N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN4O3/c1-16(29)17-2-6-20(7-3-17)26-10-12-27(13-11-26)23(31)25-19-14-22(30)28(15-19)21-8-4-18(24)5-9-21/h2-9,19H,10-15H2,1H3,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBJOPCUMZOQQQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)NC3CC(=O)N(C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.